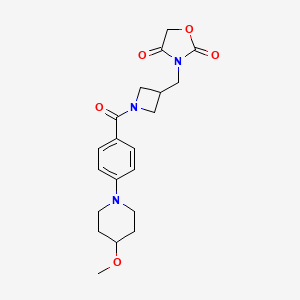![molecular formula C16H19N7O B2680518 N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide CAS No. 1197478-49-1](/img/structure/B2680518.png)
N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a tetrazole ring, and an acetamide moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide typically involves multiple steps:
Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.
Tetrazole Ring Formation: The tetrazole ring is synthesized by reacting 4-methyl-3-nitrobenzonitrile with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the cyanocyclopentyl intermediate with the tetrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction of the nitro group in the tetrazole precursor can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, given its complex structure and functional groups.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclopentyl and tetrazole groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanocyclopentyl)-2-{[4-methylphenyl]amino}acetamide: Lacks the tetrazole ring, potentially altering its biological activity and chemical reactivity.
N-(1-cyanocyclopentyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide: Similar structure but with different substitution patterns on the phenyl ring, which could affect its properties.
Uniqueness
The presence of the tetrazole ring in N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide distinguishes it from other similar compounds, potentially enhancing its stability, reactivity, and biological activity. This unique combination of functional groups makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-methyl-3-(tetrazol-1-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-4-5-13(8-14(12)23-11-19-21-22-23)18-9-15(24)20-16(10-17)6-2-3-7-16/h4-5,8,11,18H,2-3,6-7,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQZFHMHZJLJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)

![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2680452.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)
